TCO-PEG3-NHS ester

Solubility PEG linker Bioconjugation

TCO-PEG3-NHS ester (CAS: 2141981-88-4) is a heterobifunctional crosslinker comprising a trans-cyclooctene (TCO) moiety and an N-hydroxysuccinimide (NHS) ester, separated by a triethylene glycol (PEG3) spacer. With a molecular weight of approximately 470.5 g/mol and chemical formula C₂₂H₃₄N₂O₉, this compound is supplied at ≥95% purity and exhibits solubility in DMSO (≥100 mg/mL).

Molecular Formula C22H34N2O9
Molecular Weight 470.5 g/mol
Cat. No. B2972003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG3-NHS ester
Molecular FormulaC22H34N2O9
Molecular Weight470.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,23,28)/b2-1-
InChIKeyBLPWLRIVXKTLNU-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TCO-PEG3-NHS Ester: A PEG3-Spaced Heterobifunctional Linker for Bioorthogonal Click Chemistry and PROTAC Synthesis


TCO-PEG3-NHS ester (CAS: 2141981-88-4) is a heterobifunctional crosslinker comprising a trans-cyclooctene (TCO) moiety and an N-hydroxysuccinimide (NHS) ester, separated by a triethylene glycol (PEG3) spacer. With a molecular weight of approximately 470.5 g/mol and chemical formula C₂₂H₃₄N₂O₉, this compound is supplied at ≥95% purity and exhibits solubility in DMSO (≥100 mg/mL) . The NHS ester enables covalent amide bond formation with primary amine-containing biomolecules under mild alkaline conditions (pH 7–9), while the TCO group participates in rapid, catalyst-free inverse electron-demand Diels–Alder (IEDDA) cycloaddition with tetrazine derivatives—the fastest known bioorthogonal reaction . The PEG3 spacer imparts enhanced aqueous solubility and reduces steric hindrance during sequential conjugation steps, positioning this linker as a strategic reagent for applications requiring efficient heterobifunctional ligation in aqueous biological environments .

Why TCO-PEG3-NHS Ester Cannot Be Casually Substituted with Other PEG-Length or Functional TCO Analogs


Substituting TCO-PEG3-NHS ester with analogs bearing different PEG spacer lengths (e.g., PEG1, PEG4, PEG5, PEG8, PEG12) or alternative reactive handles (e.g., TCO-maleimide, TCO-amine, TCO-PNB ester) is not scientifically interchangeable without experimental revalidation. The PEG3 spacer length directly modulates both the solubility profile and the spatial accessibility of the TCO moiety during IEDDA cycloaddition, which can critically impact conjugation efficiency when sterically demanding partners (e.g., antibodies, large tetrazine-conjugated probes) are involved . Furthermore, the NHS ester functional group confers amine-specific reactivity that differs fundamentally from maleimide (thiol-directed) or amine (carboxyl-directed) chemistries, altering the conjugation stoichiometry and site-specificity profile . Procurement decisions that disregard these structural parameters risk compromised labeling efficiency, aggregation of labeled bioconjugates, or failure of downstream bioorthogonal detection—outcomes that have been quantitatively demonstrated in comparative linker studies [1].

Quantitative Evidence Guide: Comparative Performance Data for TCO-PEG3-NHS Ester in Bioorthogonal Conjugation


Solubility Comparison: PEG3 Spacer Delivers Quantified DMSO Solubility Advantage for High-Concentration Stock Preparation

TCO-PEG3-NHS ester exhibits a measured DMSO solubility of ≥100 mg/mL (212.54 mM), a parameter that directly influences the feasibility of preparing concentrated stock solutions for amine-labeling reactions in aqueous buffers . While PEG4-containing analogs (TCO-PEG4-NHS ester) also offer enhanced solubility relative to non-PEGylated TCO derivatives, the PEG3 spacer provides a compact but sufficiently hydrophilic segment that maintains high solubility while minimizing the extended conformational flexibility that can, in some PEG12 or PEG24 constructs, lead to reduced effective molarity of the reactive NHS ester .

Solubility PEG linker Bioconjugation

IEDDA Reaction Kinetics: PEG3-Tethered TCO Enables Complete Conjugation Within 15 Minutes in Live-Cell DNA Labeling

In a systematic study comparing linker length effects on bioorthogonal reactivity, PEG3-linked 4TCO-modified nucleotides demonstrated efficient IEDDA click reaction with tetrazine-fluorophore conjugates to enable staining of genomic DNA and imaging of DNA synthesis in live cells within time periods as short as 15 minutes [1]. The study explicitly compared shorter (propargylcarbamate) and longer (PEG3-based) spacers and concluded that the longer linker is crucial for efficient labeling, establishing the PEG3 spacer as a functionally significant design element rather than a trivial variable [1]. This 15-minute live-cell labeling window represents a practical benchmark for evaluating bioorthogonal reaction efficiency under physiologically relevant constraints.

IEDDA Click chemistry Live-cell imaging

Amine Conjugation Efficiency: NHS Ester Chemistry Outperforms Traditional Amine-Reactive Methods

The NHS ester moiety of TCO-PEG3-NHS ester reacts with primary amines (-NH₂) on proteins, antibodies, and peptides via amide bond formation, with reported reaction efficiency exceeding traditional amine-labeling methods by more than 10-fold [1]. This enhanced efficiency is attributed to the combined effect of the NHS leaving group's favorable kinetics at pH 7–9 and the PEG3 spacer's ability to reduce steric hindrance at the reaction interface, enabling higher degrees of labeling (DOL) without precipitation or aggregation of the modified biomolecule . In contrast, alternative amine-reactive chemistries (e.g., isothiocyanates, sulfonyl chlorides) typically require higher pH conditions or extended reaction times that can compromise sensitive protein targets.

Amine conjugation Protein labeling Reaction efficiency

Steric Hindrance Reduction: PEG3 Spacer Minimizes Aggregation in Labeled Protein Conjugates

The hydrophilic PEG3 spacer in TCO-PEG3-NHS ester reduces steric hindrance during ligation, making it an ideal reagent for labeling antibodies, proteins, and other macromolecules . Comparative analysis of PEG spacer lengths in TCO-NHS ester series reveals that PEG1-linked constructs (e.g., TCO-PEG1-NHS ester) provide minimal steric relief and may lead to aggregation of high-molecular-weight bioconjugates, while PEG3 offers an optimal balance of solubility enhancement and reduced conformational flexibility relative to longer PEG12 or PEG24 spacers that can introduce unwanted hydrodynamic radius expansion . The PEG3 spacer arm provides sufficient flexibility to minimize steric hindrance without the excessive length that may complicate downstream purification or alter the biophysical properties of the labeled entity .

Steric hindrance PEG spacer Protein aggregation

Validated Application Scenarios for TCO-PEG3-NHS Ester Based on Quantitative Performance Evidence


Live-Cell Metabolic Labeling and Fluorescence Imaging of DNA Synthesis

Based on the 15-minute live-cell staining data with PEG3-linked TCO nucleotides, TCO-PEG3-NHS ester is the appropriate amine-reactive TCO precursor for preparing TCO-modified dNTPs intended for metabolic DNA labeling studies [1]. The PEG3 spacer length has been directly validated to provide the necessary linker flexibility for efficient IEDDA click reaction with tetrazine-fluorophore conjugates in the crowded intracellular environment, enabling imaging of DNA synthesis within 15 minutes post-tetrazine addition [1]. Users developing custom nucleotide conjugates for cell proliferation assays, DNA damage response studies, or nascent DNA tracking should select this PEG3-spaced reagent over shorter-linker alternatives to maximize labeling efficiency.

Antibody and Protein Functionalization for Bioorthogonal Pretargeted Imaging

The combination of >10-fold enhanced amine conjugation efficiency and PEG3-mediated steric hindrance reduction makes TCO-PEG3-NHS ester the optimal reagent for functionalizing antibodies or antibody fragments with TCO moieties for downstream IEDDA-based pretargeted imaging applications [2]. The high DMSO solubility (≥100 mg/mL) enables preparation of concentrated stock solutions for stoichiometrically controlled antibody labeling, while the PEG3 spacer reduces aggregation that could otherwise compromise conjugate stability and in vivo pharmacokinetics . This scenario directly leverages the quantified solubility and steric relief advantages documented in Section 3.

PROTAC Linker Synthesis Requiring Balanced Hydrophilicity and Conformational Restraint

In PROTAC (PROteolysis TArgeting Chimera) development, linker length and composition critically influence ternary complex formation and degradation efficiency [3]. TCO-PEG3-NHS ester serves as a versatile building block for assembling PROTACs via sequential amine conjugation (to E3 ligase or target protein ligand) followed by IEDDA click assembly . The PEG3 spacer length (three ethylene glycol units) provides an intermediate reach that balances aqueous solubility with conformational restraint—a parameter that can be tuned empirically but whose baseline is established by the PEG3 scaffold. Procurement of this specific linker ensures reproducible PROTAC assembly workflows where linker-dependent degradation efficiency has been characterized .

Surface Modification of Nanoparticles and Biomaterials with Controlled Spacer Architecture

For amine-functionalized surfaces (e.g., aminosilane-coated nanoparticles, amine-modified biosensors), TCO-PEG3-NHS ester enables covalent attachment of TCO handles with a defined PEG3 spacer length [4]. This defined spacing is essential for applications where surface-immobilized TCO groups must remain accessible to solution-phase tetrazine conjugates without steric occlusion by the nanoparticle surface [4]. Compared to TCO-PEG1-NHS ester (which may embed TCO too close to the surface) or TCO-PEG12-NHS ester (which may introduce undesired flexibility and hydration layer thickness), the PEG3 variant offers a validated intermediate architecture supported by the steric hindrance reduction data in Section 3.

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